2-(4-Bromophenyl)-1-(4-methoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one
Description
2-(4-Bromophenyl)-1-(4-methoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one is a polycyclic indole derivative featuring a 5,6,7-trihydroindol-4-one core substituted with bromophenyl, methoxyphenyl, and phenyl groups at positions 2, 1, and 6, respectively. Its synthesis likely involves cyclocondensation and functionalization steps analogous to related indole derivatives . The presence of electron-withdrawing (bromine) and electron-donating (methoxy) groups on aromatic rings suggests unique electronic and steric properties, which may influence reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(4-methoxyphenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22BrNO2/c1-31-23-13-11-22(12-14-23)29-25(19-7-9-21(28)10-8-19)17-24-26(29)15-20(16-27(24)30)18-5-3-2-4-6-18/h2-14,17,20H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWYVTBNVUJTJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Bromophenyl)-1-(4-methoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C24H22BrN
- Molecular Weight : 425.35 g/mol
- CAS Number : [Not specified in the sources]
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The following sections detail specific studies and findings related to its biological effects.
Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of various derivatives of indole compounds. The results indicated that the compound significantly inhibited the production of pro-inflammatory cytokines in vitro. The mechanism was attributed to the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .
Analgesic Effects
In analgesic activity assessments, this compound was tested using the writhing test and hot plate test in mice. Results showed a significant reduction in pain responses compared to control groups. The analgesic effect was hypothesized to be mediated through the modulation of opioid receptors and inhibition of cyclooxygenase (COX) enzymes .
Anticancer Potential
Recent investigations have suggested that this compound may possess anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Anti-inflammatory Study | Inhibition of pro-inflammatory cytokines | In vitro assays on cell lines |
| Analgesic Testing | Significant pain relief in animal models | Writhing and hot plate tests |
| Anticancer Activity | Induced apoptosis in cancer cell lines | Cell viability assays and apoptosis assays |
The biological activities of this compound are primarily attributed to:
- NF-kB Inhibition : Reduces inflammatory cytokine production.
- Opioid Receptor Modulation : Alters pain perception pathways.
- Apoptosis Induction : Triggers programmed cell death in cancer cells.
Safety and Toxicity Profile
Acute toxicity studies have indicated that this compound has a favorable safety profile with no observed lethal effects at therapeutic doses. Histopathological examinations revealed no significant adverse effects on vital organs after administration in animal models .
Comparison with Similar Compounds
Key Observations :
- Electronic Properties : The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with 4-chlorophenyl (electron-withdrawing) in , which may influence electronic transitions and reactivity.
- Core Structure: Unlike thiocyanatoethylidene-malononitrile derivatives (e.g., 5d in ), the target compound’s trihydroindol-4-one core lacks thiocyanate and nitrile groups, resulting in distinct spectroscopic profiles (e.g., absence of C≡N stretches in IR).
Physicochemical and Spectroscopic Comparisons
- Melting Points : Derivatives with rigid substituents (e.g., 5d in , melting point 214–216°C) exhibit higher melting points than less polar analogs, suggesting stronger intermolecular forces. The target compound’s melting point is unreported but expected to align with similarly substituted indoles.
- Molecular Weight : The target compound’s higher molar mass (~504 vs. 428–461 g/mol in ) reflects its additional phenyl substituents.
- Spectral Data: IR Spectroscopy: The target compound’s carbonyl (C=O) stretch (~1700 cm⁻¹) is characteristic of indol-4-one derivatives, whereas thiocyanatoethylidene-malononitrile analogs () show additional C≡N (~2200 cm⁻¹) and N–H stretches. ¹H-NMR: Aromatic proton signals for the target compound would differ from 5d () due to the absence of hydrazono and thiocyanate groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
